1-(2-Chloroethyl)-2,2-dimethylpiperazine dihydrochloride
Description
Properties
IUPAC Name |
1-(2-chloroethyl)-2,2-dimethylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17ClN2.2ClH/c1-8(2)7-10-4-6-11(8)5-3-9;;/h10H,3-7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEHLKZIMLDUJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCN1CCCl)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Chloroethyl)-2,2-dimethylpiperazine dihydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 2-chloroethylamine hydrochloride with 2,2-dimethylpiperazine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Chloroethyl)-2,2-dimethylpiperazine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, resulting in the formation of corresponding N-oxides.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), bases (e.g., sodium hydroxide), and oxidizing or reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antitumor agent. Studies have shown that derivatives of piperazine can inhibit cancer cell proliferation by interfering with cell cycle regulation. For instance, research indicates that piperazine-based compounds can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .
- Case Study: Antitumor Activity
Antiviral Activity
Recent research has explored the antiviral properties of piperazine derivatives against SARS-CoV-2. Molecular docking studies have suggested that compounds with a piperazine core can effectively bind to viral proteases, potentially inhibiting viral replication .
- Case Study: SARS-CoV-2 Inhibition
- A series of piperazine derivatives were synthesized and screened for their ability to inhibit the SARS-CoV-2 protease. The results indicated that modifications at the 1-position of the piperazine ring significantly enhanced antiviral activity, highlighting the potential role of 1-(2-chloroethyl)-2,2-dimethylpiperazine dihydrochloride in developing new antiviral therapies .
Chemical Synthesis
In synthetic organic chemistry, 1-(2-chloroethyl)-2,2-dimethylpiperazine dihydrochloride serves as a versatile intermediate for synthesizing various biologically active compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable in constructing complex molecular architectures.
- Synthesis of Piperazine Derivatives
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-2,2-dimethylpiperazine dihydrochloride involves its interaction with cellular components, leading to various biological effects. The compound can alkylate DNA, resulting in the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy. The molecular targets and pathways involved include DNA, RNA, and various enzymes involved in cellular metabolism.
Comparison with Similar Compounds
1-(2-Chloroethyl)-2,2-dimethylpiperazine dihydrochloride can be compared with other similar compounds, such as:
Carmustine: Another alkylating agent used in chemotherapy, which also forms DNA cross-links.
Chlorambucil: A nitrogen mustard alkylating agent used to treat chronic lymphocytic leukemia.
Lomustine: A nitrosourea compound used in the treatment of brain tumors and Hodgkin’s lymphoma.
The uniqueness of 1-(2-Chloroethyl)-2,2-dimethylpiperazine dihydrochloride lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other alkylating agents.
Biological Activity
1-(2-Chloroethyl)-2,2-dimethylpiperazine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
1-(2-Chloroethyl)-2,2-dimethylpiperazine dihydrochloride is a piperazine derivative characterized by the presence of a chloroethyl group. Its molecular formula is , and it exists as a dihydrochloride salt, which enhances its solubility in water.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 211.13 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
The biological activity of 1-(2-Chloroethyl)-2,2-dimethylpiperazine dihydrochloride is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The chloroethyl moiety may facilitate alkylation reactions with nucleophilic sites on proteins or nucleic acids, leading to alterations in their function.
Therapeutic Applications
Research indicates that this compound may have potential applications in:
- Anticancer Therapy: The compound has been studied for its cytotoxic effects against various cancer cell lines. Its ability to induce apoptosis (programmed cell death) has been observed in some studies.
- Antiviral Activity: Preliminary studies suggest that it may inhibit viral replication, particularly against certain strains of viruses due to its interaction with viral proteases.
- Neurological Disorders: Given its piperazine structure, it may exhibit neuroactive properties that could be beneficial in treating conditions such as anxiety and depression.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of 1-(2-Chloroethyl)-2,2-dimethylpiperazine dihydrochloride on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to DNA damage and subsequent activation of apoptotic pathways .
Case Study 2: Antiviral Properties
Another study focused on the compound's potential as an antiviral agent against SARS-CoV-2. Molecular docking simulations indicated that the compound could effectively bind to the main protease of the virus, suggesting a mechanism for inhibiting viral replication .
Table 2: Summary of Biological Studies
Q & A
Basic Research Questions
Q. What are the critical steps and reaction conditions for synthesizing 1-(2-Chloroethyl)-2,2-dimethylpiperazine dihydrochloride?
- Methodological Answer : Synthesis typically involves condensation reactions. For example, piperazine derivatives can react with chloroethyl precursors under controlled heating (e.g., 140°C) in the presence of catalysts like triethylamine. Purification may involve distillation or recrystallization to isolate the dihydrochloride salt . Key parameters include stoichiometric ratios of reactants, reaction time, and temperature control to avoid side products like unreacted intermediates.
Q. How is the purity and identity of the compound verified in academic research?
- Methodological Answer : Analytical techniques include:
- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., C-Cl stretch at ~600–800 cm⁻¹) and compares spectra to reference standards .
- HPLC/Retention Time Analysis : Matches retention times of sample peaks with certified reference materials (e.g., USP standards) to assess purity .
- Chloride Content Testing : Gravimetric or titrimetric methods verify dihydrochloride stoichiometry .
Q. What are the stability and storage requirements for this compound?
- Methodological Answer : Stability studies under varying temperatures and humidity levels indicate that the compound should be stored in well-sealed containers at controlled room temperature (20–25°C). Hydration states (anhydrous vs. hydrate) must be monitored using thermogravimetric analysis (TGA) to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Methodological Answer : Design of Experiments (DoE) approaches, such as factorial design, can systematically vary parameters like temperature, solvent polarity, and reaction time. For instance, using polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution efficiency. Kinetic studies via in-situ FTIR or NMR can identify rate-limiting steps .
Q. How can contradictory spectral data (e.g., NMR or IR) during characterization be resolved?
- Methodological Answer : Conflicting data may arise from polymorphism or solvate formation. Advanced techniques include:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns proton-carbon correlations .
- X-ray Crystallography : Provides definitive structural confirmation and identifies crystal packing effects .
- Dynamic Vapor Sorption (DVS) : Assesses hygroscopicity and hydration-induced spectral shifts .
Q. What mechanistic insights guide the derivatization of this compound for biological studies?
- Methodological Answer : The chloroethyl group is a reactive site for nucleophilic substitution. Mechanistic studies using isotopic labeling (e.g., ²H or ¹³C) can track reaction pathways. For example, substituting the chloroethyl moiety with fluorescent tags or bioorthogonal handles (e.g., azides) enables tracking in cellular assays. Computational modeling (DFT) predicts regioselectivity and transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
